molecular formula C15H13NO4 B5778267 3,4-dimethylphenyl 2-nitrobenzoate

3,4-dimethylphenyl 2-nitrobenzoate

Cat. No. B5778267
M. Wt: 271.27 g/mol
InChI Key: ZSPQIQDWQJMQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethylphenyl 2-nitrobenzoate is a chemical compound widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents. The compound is also known as DMPNB and has a molecular weight of 263.25 g/mol.

Mechanism of Action

The mechanism of action of 3,4-dimethylphenyl 2-nitrobenzoate involves the reaction of the nitro group with ROS, leading to the formation of a fluorescent product. The compound is also hydrolyzed by esterases in biological samples, leading to the release of 2-nitrobenzoic acid and 3,4-dimethylphenol.
Biochemical and Physiological Effects:
3,4-dimethylphenyl 2-nitrobenzoate does not have any known biochemical or physiological effects on living organisms. The compound is not toxic or mutagenic and does not cause any adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dimethylphenyl 2-nitrobenzoate in laboratory experiments include its high sensitivity and selectivity for ROS detection, its ability to detect esterase activity in biological samples, and its use as a model compound for the study of drug metabolism and toxicity. The limitations of using DMPNB include its cost and the need for specialized equipment for its detection.

Future Directions

There are numerous future directions for the use of 3,4-dimethylphenyl 2-nitrobenzoate in scientific research. One potential application is the development of new fluorescent probes for the detection of ROS. Additionally, the compound could be used in the development of new drugs for the treatment of diseases related to oxidative stress. Finally, the use of DMPNB as a model compound for the study of drug metabolism and toxicity could lead to the development of new drugs with improved safety profiles.

Synthesis Methods

The synthesis of 3,4-dimethylphenyl 2-nitrobenzoate involves the reaction between 3,4-dimethylphenol and 2-nitrobenzoyl chloride in the presence of a base catalyst. The reaction occurs at room temperature and yields the desired product in good yield. The compound can also be synthesized by other methods, including the reaction of 3,4-dimethylphenol with nitric acid and benzoyl chloride.

Scientific Research Applications

3,4-dimethylphenyl 2-nitrobenzoate has numerous applications in scientific research. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS). The compound is also used as a substrate for the detection of esterase activity in biological samples. Additionally, DMPNB is used as a model compound for the study of drug metabolism and toxicity.

properties

IUPAC Name

(3,4-dimethylphenyl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10-7-8-12(9-11(10)2)20-15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPQIQDWQJMQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylphenyl 2-nitrobenzoate

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